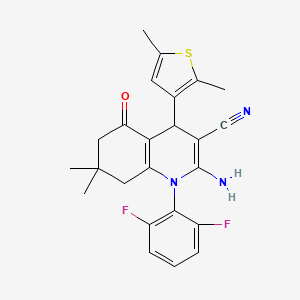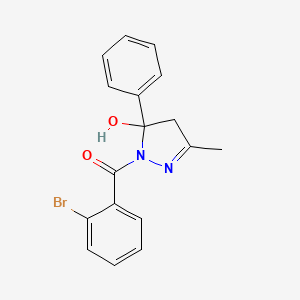
N-butyl-N-ethyl-2-(4-nitrophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-ethyl-2-(4-nitrophenyl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reactions:
Nitration: The nitrophenyl group is introduced through nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
N-butyl-N-ethyl-2-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to undergo redox reactions, influencing its biological activity. The butyl and ethyl groups can affect the compound’s solubility and membrane permeability, impacting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-ethyl-2-(4-aminophenyl)quinazolin-4-amine: Similar structure but with an amino group instead of a nitro group.
N-butyl-N-ethyl-2-(4-methylphenyl)quinazolin-4-amine: Similar structure but with a methyl group instead of a nitro group.
N-butyl-N-ethyl-2-(4-chlorophenyl)quinazolin-4-amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-butyl-N-ethyl-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-butyl-N-ethyl-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H22N4O2/c1-3-5-14-23(4-2)20-17-8-6-7-9-18(17)21-19(22-20)15-10-12-16(13-11-15)24(25)26/h6-13H,3-5,14H2,1-2H3 |
InChI Key |
HNFWRNVSYUVRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640811.png)

![2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11640827.png)

![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640835.png)
![8-ethoxy-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B11640837.png)
![Ethyl 2-{[3-(4-ethylpiperazin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11640845.png)
![methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11640852.png)
![Tetramethyl 9'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11640854.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11640861.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640863.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11640871.png)
![3-[(2E)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11640875.png)

